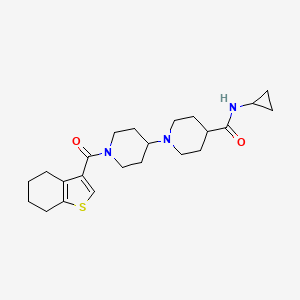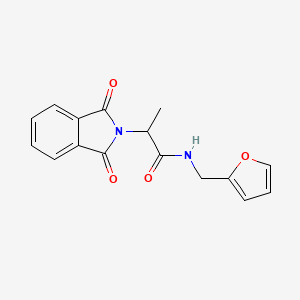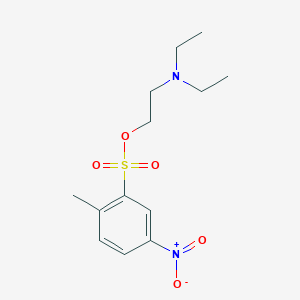![molecular formula C21H24Cl2N4O B5048653 4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B5048653.png)
4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form benzimidazole.
Substitution Reaction: The benzimidazole derivative undergoes further substitution reactions with phenyl groups and morpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5-Nitro-1H-benzimidazole: Exhibits potent antimicrobial activity.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Another benzimidazole derivative with significant biological activity.
Uniqueness
4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is unique due to its specific structural features, which may confer enhanced biological activity and selectivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-[2-(2-phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O.2ClH/c1-2-6-17(7-3-1)18-16-25-20-9-5-4-8-19(20)24(21(25)22-18)11-10-23-12-14-26-15-13-23;;/h1-9,16H,10-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVXIEDKZNBBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=CC=C5.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B5048579.png)
![9-[2-(2-Methoxyphenoxy)ethyl]carbazole](/img/structure/B5048585.png)
![Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B5048595.png)
![4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B5048601.png)
![1-(2-chlorobenzyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5048602.png)
![(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B5048605.png)


![3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide](/img/structure/B5048631.png)
![4-[(3,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5048638.png)
![ethyl 2-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5048683.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1,3-oxazole-4-carboxamide](/img/structure/B5048685.png)

